molecular formula C11H13ClOS B14050076 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one

1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14050076
M. Wt: 228.74 g/mol
InChI Key: ADVSOEDANHLLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of a precursor compound followed by the introduction of the methylthio group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methylthio group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can result in various biological effects, depending on the specific context and target molecules.

Comparison with Similar Compounds

  • 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
  • 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one
  • 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one

Comparison: While these compounds share similar structural features, such as the presence of chloromethyl and methylthio groups, their positional isomerism can lead to differences in reactivity and biological activity. For example, the position of the chloromethyl group on the phenyl ring can influence the compound’s ability to undergo nucleophilic substitution reactions. Additionally, the specific arrangement of functional groups can affect the compound’s interaction with molecular targets, leading to variations in their pharmacological profiles.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[2-(chloromethyl)-4-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3

InChI Key

ADVSOEDANHLLEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.